molecular formula C10H12N2S B6204428 2-amino-5-cyclopentylthiophene-3-carbonitrile CAS No. 612504-42-4

2-amino-5-cyclopentylthiophene-3-carbonitrile

Cat. No.: B6204428
CAS No.: 612504-42-4
M. Wt: 192.28 g/mol
InChI Key: WZPDALKEHHNBPR-UHFFFAOYSA-N
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Description

2-amino-5-cyclopentylthiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a cyclopentyl group, and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-cyclopentylthiophene-3-carbonitrile can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods

the Gewald reaction remains a viable method for large-scale synthesis due to its efficiency and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-cyclopentylthiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: N-substituted thiophene derivatives.

Scientific Research Applications

2-amino-5-cyclopentylthiophene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2-amino-5-cyclopentylthiophene-3-carbonitrile is not well-understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The amino group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-methylthiophene-3-carbonitrile
  • 2-amino-5-ethylthiophene-3-carbonitrile
  • 2-amino-5-phenylthiophene-3-carbonitrile

Uniqueness

2-amino-5-cyclopentylthiophene-3-carbonitrile is unique due to the presence of the cyclopentyl group, which can impart different steric and electronic properties compared to other alkyl or aryl substituents. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research .

Properties

CAS No.

612504-42-4

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

2-amino-5-cyclopentylthiophene-3-carbonitrile

InChI

InChI=1S/C10H12N2S/c11-6-8-5-9(13-10(8)12)7-3-1-2-4-7/h5,7H,1-4,12H2

InChI Key

WZPDALKEHHNBPR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=C(S2)N)C#N

Purity

95

Origin of Product

United States

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